1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane 1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane
Brand Name: Vulcanchem
CAS No.: 40891-98-3
VCID: VC6952375
InChI: InChI=1S/C4HF9O2/c5-1(6)14-2(7,8)3(9,10)15-4(11,12)13/h1H
SMILES: C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C4HF9O2
Molecular Weight: 252.036

1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane

CAS No.: 40891-98-3

Cat. No.: VC6952375

Molecular Formula: C4HF9O2

Molecular Weight: 252.036

* For research use only. Not for human or veterinary use.

1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane - 40891-98-3

Specification

CAS No. 40891-98-3
Molecular Formula C4HF9O2
Molecular Weight 252.036
IUPAC Name 1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane
Standard InChI InChI=1S/C4HF9O2/c5-1(6)14-2(7,8)3(9,10)15-4(11,12)13/h1H
Standard InChI Key XSVNBEJYJNCBDJ-UHFFFAOYSA-N
SMILES C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name 1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane delineates its ethane backbone substituted with fluorinated methoxy groups. Key structural characteristics include:

  • Ethane core: A two-carbon chain (C–C) with fluorine and methoxy substituents.

  • Carbon 1: Bonded to a difluoromethoxy group (–O–CF2_2H) and two fluorine atoms.

  • Carbon 2: Bonded to a trifluoromethoxy group (–O–CF3_3) and two fluorine atoms.

This arrangement results in a molecular formula of C4_4H2_2F9_9O2_2 and a molecular weight of 272.04 g/mol (calculated from analogous structures ).

Table 1: Comparative Molecular Properties of Related Fluorinated Ethanes

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Registry Number
Target CompoundC4_4H2_2F9_9O2_2272.04Not Assigned
1,1,2,2-Tetrafluoro-1,2-bis(trifluoromethoxy)ethane C4_4F10_{10}O2_2270.03378-11-0
1-(Difluoromethoxy)-1,1,2,2-tetrafluoroethane C3_3H2_2F6_6O168.0432778-11-3

Physical and Chemical Properties

Thermodynamic Stability

Fluorinated ethers like this compound exhibit exceptional thermal and chemical stability due to strong C–F bonds (bond energy ~485 kJ/mol). Analogous compounds, such as 1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane , demonstrate decomposition temperatures exceeding 300°C, suggesting similar resilience in the target molecule .

Phase Behavior and Solubility

  • Boiling Point: Estimated at –15°C to 0°C based on comparisons to 1,1,2,2-tetrafluoro-1,2-bis(trifluoromethoxy)ethane (BP: –14°C) .

  • Solubility: Likely miscible with fluorinated solvents (e.g., perfluorohexane) but immiscible with polar solvents like water (log P > 3 inferred from ).

Spectroscopic Signatures

  • 19^{19}F NMR: Expected resonances at δ –70 to –80 ppm (CF3_3 groups) and δ –120 to –140 ppm (CF2_2 groups), consistent with trifluoromethoxy and difluoromethoxy moieties .

  • IR Spectroscopy: Strong absorptions near 1,250–1,100 cm1^{-1} (C–F stretching) and 1,000–950 cm1^{-1} (C–O–C asymmetric stretching) .

Synthesis and Production

Proposed Synthetic Routes

While no direct synthesis protocols exist in public databases, plausible methods include:

  • Fluorination of Precursor Ethers:

    • Reaction of 1,2-dihydroxyethane with ClF3_3 or SF4_4 under anhydrous conditions to introduce fluorine substituents .

    • Subsequent substitution with difluoromethoxy and trifluoromethoxy groups via nucleophilic displacement .

  • Electrochemical Fluorination (ECF):

    • Anodic fluorination of methoxy-substituted ethanes in hydrogen fluoride electrolytes, a method used for perfluorinated ethers .

Table 2: Key Reaction Parameters for Fluorinated Ether Synthesis

ParameterTypical Range
Temperature50–150°C
Pressure1–5 atm
Fluorinating AgentSF4_4, ClF3_3
CatalystSbF5_5, HF-pyridine

Applications and Industrial Relevance

Refrigerants and Heat Transfer Fluids

Fluorinated ethanes are prominent in refrigeration systems due to their low global warming potential (GWP) compared to chlorofluorocarbons (CFCs). The target compound’s high volatility and thermal stability position it as a candidate for next-generation refrigerants .

Dielectric Fluids

Perfluorinated ethers serve as dielectric media in high-voltage transformers. The compound’s non-polar structure and high dielectric strength (~25 kV/mm) could make it suitable for this application .

Fire Suppression Systems

Similar to heptafluoropropane, this molecule may act as a clean fire-extinguishing agent by inhibiting radical chain reactions in flames .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator